molecular formula C25H21Cl2N5O3S B2844739 2,4-dichloro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 393871-05-1

2,4-dichloro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2844739
CAS No.: 393871-05-1
M. Wt: 542.44
InChI Key: CZDNFPOQOQMYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes, making this compound a valuable pharmacological tool for basic research. Its primary research value lies in the investigation of TRPC6-mediated signaling pathways, particularly in the context of cardiovascular and renal systems. Studies utilizing this inhibitor have been instrumental in elucidating the role of TRPC6 in cardiac hypertrophy [https://pubmed.ncbi.nlm.nih.gov/20399717/], pulmonary hypertension, and podocyte injury in the kidneys [https://pubmed.ncbi.nlm.nih.gov/20044473/]. The compound functions by directly blocking the TRPC6 channel pore, thereby inhibiting cation influx, which leads to the attenuation of downstream calcium-dependent signaling cascades that drive pathological remodeling and disease progression. This high-quality inhibitor is essential for researchers dissecting the specific contributions of TRPC6 in complex cellular environments and for validating TRPC6 as a potential therapeutic target in preclinical models.

Properties

IUPAC Name

2,4-dichloro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N5O3S/c1-35-19-10-8-17(9-11-19)29-23(33)15-36-25-31-30-22(32(25)18-5-3-2-4-6-18)14-28-24(34)20-12-7-16(26)13-21(20)27/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDNFPOQOQMYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the 2,4-dichloro and benzamide groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Properties
Research has indicated that compounds similar to 2,4-dichloro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide exhibit significant antimicrobial activity. A study demonstrated that triazole derivatives possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics against resistant strains of bacteria and fungi .

Anticancer Activity
The compound has also been investigated for its anticancer properties. Triazole derivatives have shown efficacy in inhibiting tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, a specific triazole derivative was found to inhibit the proliferation of various cancer cell lines effectively . The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound exhibits anti-inflammatory properties. Research indicates that triazole compounds can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases such as arthritis and other autoimmune disorders .

Agricultural Applications

Fungicides
The structure of this compound positions it as a potential fungicide. Triazole compounds are widely used in agriculture to control fungal infections in crops. They work by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism disrupts fungal growth and reproduction, making them effective agents against various plant pathogens .

Herbicides
There is emerging evidence that triazole derivatives may also have herbicidal properties. Preliminary studies suggest that these compounds can inhibit the growth of certain weed species by disrupting their metabolic pathways. This application could provide an environmentally friendly alternative to conventional herbicides .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested several triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications in the chemical structure enhanced antimicrobial activity significantly. The compound under discussion showed comparable efficacy to existing antibiotics but with lower toxicity profiles .

Case Study 2: Agricultural Trials
Field trials conducted on wheat crops treated with triazole-based fungicides demonstrated a marked reduction in fungal diseases compared to untreated controls. The application not only improved yield but also enhanced the overall health of the plants. The study highlighted the importance of these compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Activities

Compound Name Core Structure Key Substituents Biological Activity/∆G (kcal/mol) Source Reference
2,4-dichloro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide 1,2,4-triazole 4-methoxyphenyl carbamoylmethyl, sulfanyl linkage, dichlorobenzamide In silico DHFR inhibition N/A
2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide 1,3,4-thiadiazole Trichloroethyl, phenylamino, dichlorobenzamide DHFR inhibition (∆G = −9.0)
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-oxadiazole 4-methoxyphenylmethyl, benzylsulfamoyl Antifungal (C. albicans)
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-thiadiazole 4-chlorophenylmethylsulfanyl, dimethylsulfamoyl Antimicrobial (predicted)

Key Structural and Functional Differences

Heterocyclic Core Influence 1,2,4-Triazole vs. 1,3,4-Thiadiazole/Oxadiazole: The 1,2,4-triazole core in the target compound may offer distinct π-π stacking interactions compared to 1,3,4-thiadiazole derivatives, which exhibit stronger DHFR binding (∆G = −9.0 kcal/mol) due to thiadiazole’s electron-deficient nature .

Substituent Effects

  • 4-Methoxyphenyl Group : This substituent introduces methoxy-mediated hydrogen bonding, contrasting with the trichloroethyl group in ’s compound, which likely increases steric bulk and halogen bonding .
  • Dichlorobenzamide vs. Sulfamoyl : The dichlorobenzamide moiety may target DHFR’s hydrophobic pocket more effectively than sulfamoyl groups in LMM5, which interact with fungal thioredoxin reductase .

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods for 1,3,4-thiadiazoles, involving iodine-mediated dehydrosulfurization or triethylamine-assisted cyclization (yields: 84–87%) .

Research Findings and Implications

  • DHFR Inhibition : The 1,3,4-thiadiazole derivative () forms three hydrogen bonds with DHFR (Asp 21, Ser 59, Tyr 22), suggesting the target compound’s triazole core may adopt similar binding modes with modified affinity .
  • Antimicrobial Potential: Compounds with 4-methoxyphenyl groups (e.g., LMM5) show antifungal activity, implying the target compound’s methoxy substituent could enhance broad-spectrum efficacy .
  • Optimization Strategies : Replacing the trichloroethyl group () with a 4-methoxyphenyl carbamoylmethyl moiety may reduce toxicity while retaining target engagement .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer: Synthesis involves multi-step reactions, including amide bond formation (using EDC or DCC coupling agents) and sulfur-based nucleophilic substitutions. Key steps include:
  • Deprotonation: Use NaH or K₂CO₃ to activate thiol groups for sulfanyl linkage formation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • Yield Optimization: Monitor reaction progress via TLC and adjust temperature (typically 60–80°C) and time (12–48 hours) .
    Reference Protocols: Detailed in (coupling agents) and (solvent effects).

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer: Combine spectroscopic and crystallographic methods:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., methoxy, triazole rings) and confirms regiochemistry .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly for verifying sulfanyl and triazole geometries .
    Critical Note: highlights SHELX’s robustness for small-molecule refinement.

Q. How can initial biological activity screening be designed to assess antimicrobial or anticancer potential?

  • Methodological Answer: Prioritize in vitro assays:
  • Antimicrobial: Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls: Include standard drugs (e.g., cisplatin for cancer, ampicillin for bacteria) and solvent controls .
    Data Interpretation: Compare with structurally similar compounds in and .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer: Address variability through:
  • Standardization: Ensure consistent cell passage numbers, culture conditions, and compound purity (>95% by HPLC) .
  • Mechanistic Studies: Use proteomics (e.g., Western blotting for apoptosis markers) or molecular docking to identify target interactions (e.g., kinase inhibition) .
  • Meta-Analysis: Compare data from (antitumor activity) and (triazole bioactivity) to identify structure-activity trends.

Q. What computational strategies are recommended for elucidating reaction mechanisms or target binding?

  • Methodological Answer: Employ multi-scale modeling:
  • DFT Calculations: Simulate reaction pathways (e.g., sulfanyl group reactivity) using Gaussian or ORCA software .
  • Molecular Docking: Use AutoDock Vina to predict binding to biological targets (e.g., EGFR or topoisomerase II) .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .
    Validation: Cross-reference with crystallographic data in .

Q. How can regiochemical ambiguities in triazole substitution patterns be resolved experimentally?

  • Methodological Answer: Use complementary techniques:
  • NOESY NMR: Determine spatial proximity of substituents on the triazole ring .
  • X-ray Diffraction: Resolve absolute configuration (e.g., phenyl vs. methoxyphenyl orientation) .
  • Chemical Derivatization: Introduce heavy atoms (e.g., bromine) to enhance crystallographic resolution .
    Case Study: demonstrates triazole geometry determination via crystallography.

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported biological activities of analogous compounds?

  • Methodological Answer: Conduct a systematic review:
  • Structural Comparison: Identify differences in substituents (e.g., chloro vs. methoxy groups) using and .
  • Assay Conditions: Note variations in cell lines, exposure times, or solvent systems (e.g., DMSO concentration) .
  • Statistical Analysis: Apply ANOVA or t-tests to determine significance of observed differences .

Experimental Design Tables

Table 1: Key Synthetic Parameters for High-Yield Synthesis

StepReagent/ConditionPurposeOptimal Range
1NaH, DMFDeprotonation0–5°C, 1 hr
2EDC, RTAmide coupling24 hr, N₂ atmosphere
3K₂CO₃, MeCNSulfanyl linkage60°C, 12 hr
Source: Synthesized from , and 15.

Table 2: Biological Screening Parameters

Assay TypeCell Line/StrainIncubation TimeKey Metric
AnticancerMCF-748 hrIC₅₀ ≤ 10 µM
AntimicrobialE. coli ATCC 2592224 hrMIC ≤ 25 µg/mL
Source: Adapted from and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.